molecular formula C5H11NOS B13563593 3-(Ethylamino)thietane 1-oxide

3-(Ethylamino)thietane 1-oxide

Cat. No.: B13563593
M. Wt: 133.21 g/mol
InChI Key: YBMJMDDUKDNUIK-UHFFFAOYSA-N
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Description

3-(Ethylamino)thietane 1-oxide is a sulfur-containing heterocyclic compound characterized by a four-membered ring structure with one sulfur atom and three carbon atoms This compound is part of the thietane family, which is known for its unique ring strain and diverse chemical reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thietane derivatives, including 3-(Ethylamino)thietane 1-oxide, can be achieved through several methods:

    Cycloaddition Reactions: One common method involves the [2 + 2] cycloaddition of alkenes with thiocarbonyl compounds.

    Nucleophilic Cyclization: Another approach is the intramolecular nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates.

    Ring Expansion: Thietanes can also be synthesized through ring expansion reactions of thiiranes.

Industrial Production Methods

Industrial production of thietane derivatives often relies on scalable and efficient synthetic routes. The cycloaddition and nucleophilic cyclization methods mentioned above can be adapted for large-scale production. Additionally, continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the desired thietane derivatives .

Chemical Reactions Analysis

Types of Reactions

3-(Ethylamino)thietane 1-oxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thietane ring can lead to the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Alkyl halides, bases

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Various substituted thietane derivatives

Scientific Research Applications

3-(Ethylamino)thietane 1-oxide has several applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of sulfur-containing acyclic and heterocyclic compounds.

    Biology: Thietane derivatives have shown potential as bioactive molecules with anti-cancer, anti-viral, and insecticidal properties.

    Medicine: The compound’s ability to modulate biological pathways has led to investigations into its use as a pharmaceutical intermediate.

    Industry: In the agricultural sector, thietane derivatives are explored for their insecticidal and anti-coccidial properties.

Mechanism of Action

The mechanism of action of 3-(Ethylamino)thietane 1-oxide involves its interaction with molecular targets and pathways within biological systems. The compound can undergo oxidation to form sulfoxides or sulfones, which may enhance its pharmacological activity . These oxidized forms can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • Thietane 1-oxide
  • Thietane 1,1-dioxide
  • Thiirane
  • Oxetane

Comparison

3-(Ethylamino)thietane 1-oxide is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. Compared to thietane 1-oxide and thietane 1,1-dioxide, the ethylamino substitution enhances its reactivity and potential for bioactivity . Thiirane and oxetane, while structurally similar, lack the sulfur atom’s unique reactivity, making them less versatile in certain synthetic applications .

Properties

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

N-ethyl-1-oxothietan-3-amine

InChI

InChI=1S/C5H11NOS/c1-2-6-5-3-8(7)4-5/h5-6H,2-4H2,1H3

InChI Key

YBMJMDDUKDNUIK-UHFFFAOYSA-N

Canonical SMILES

CCNC1CS(=O)C1

Origin of Product

United States

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